molecular formula C15H20BNO2 B1526623 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 955979-22-3

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1526623
CAS RN: 955979-22-3
M. Wt: 257.14 g/mol
InChI Key: VJBYXNVNDPTRMF-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a boronic ester group (tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The boronic ester group in this compound could potentially be used in various types of cross-coupling reactions to form carbon-carbon bonds. For example, it could react with aryl halides in a Suzuki-Miyaura reaction to form biaryl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and could be predicted using computational methods or determined experimentally. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and its derivatives have been synthesized and characterized for their molecular and vibrational properties. Studies involve conformational analyses through X-ray diffraction and density functional theory (DFT) calculations, providing insights into their molecular structures and properties. The investigations extend to spectroscopic data analysis and computational studies on molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical attributes of these compounds (Wu et al., 2021).

Application in Catalytic Processes

  • 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and its analogs have been utilized in palladium-catalyzed cyclization and carboalkoxylation reactions. These processes are significant in organic synthesis, allowing for the formation of complex molecular structures with high regioselectivity and yield. The methodology demonstrates tolerance to various substitution patterns and functional groups, indicating its versatility and potential for broad applications in synthetic chemistry (Liu & Widenhoefer, 2004).

Pharmaceutical and Biological Investigations

  • Derivatives of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole have been explored for their biological activities, including antimicrobial properties. Compounds synthesized from indole frameworks have shown potent antibacterial and antifungal activities, indicating their potential in developing new therapeutic agents (El-Sayed et al., 2011).

Molecular Interaction and Biochemical Applications

  • Research into indole derivatives, including 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, has revealed their role in molecular interactions and potential applications in biochemistry. Studies focus on the formation of stable aggregates, interactions with proteins, and the potential influence on membrane structures. These findings provide a foundation for further exploration of these compounds in various biological contexts (Abel et al., 2000).

Safety and Hazards

As with any chemical compound, handling “2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-9-11-12(7-6-8-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBYXNVNDPTRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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